molecular formula C8H17NO B14918175 2-[3-(Dimethylamino)cyclobutyl]ethanol

2-[3-(Dimethylamino)cyclobutyl]ethanol

Cat. No.: B14918175
M. Wt: 143.23 g/mol
InChI Key: CDWYUGDYVRQWBY-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)cyclobutyl]ethanol is an organic compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . This compound features a cyclobutyl ring substituted with a dimethylamino group and an ethanol moiety. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Dimethylamino)cyclobutyl]ethanol typically involves the reaction of cyclobutanone with dimethylamine in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Dimethylamino)cyclobutyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

2-[3-(Dimethylamino)cyclobutyl]ethanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylamino)cyclobutyl]ethanol involves its interaction with molecular targets and pathways within biological systems. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to specific receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaminoethanol: This compound shares the dimethylamino and ethanol functional groups but lacks the cyclobutyl ring.

    Cyclobutanol: Contains the cyclobutyl ring but lacks the dimethylamino group.

    Dimethylcyclobutylamine: Features the cyclobutyl ring and dimethylamino group but lacks the ethanol moiety.

Uniqueness

2-[3-(Dimethylamino)cyclobutyl]ethanol is unique due to the combination of its cyclobutyl ring, dimethylamino group, and ethanol moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-[3-(dimethylamino)cyclobutyl]ethanol

InChI

InChI=1S/C8H17NO/c1-9(2)8-5-7(6-8)3-4-10/h7-8,10H,3-6H2,1-2H3

InChI Key

CDWYUGDYVRQWBY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CC(C1)CCO

Origin of Product

United States

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